8-Bromo-4-chloro-2-(chloromethyl)quinoline chemical structure and properties
8-Bromo-4-chloro-2-(chloromethyl)quinoline chemical structure and properties
An In-depth Technical Guide to 8-Bromo-4-chloro-2-(chloromethyl)quinoline: Structure, Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 8-Bromo-4-chloro-2-(chloromethyl)quinoline, a key heterocyclic intermediate in synthetic organic and medicinal chemistry. We will delve into its chemical architecture, physicochemical properties, plausible synthetic methodologies, and its significance as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals engaged in drug discovery and chemical development.
Molecular Architecture and Chemical Identity
8-Bromo-4-chloro-2-(chloromethyl)quinoline is a tri-substituted quinoline derivative. The core of the molecule is a quinoline bicyclic heteroaromatic system. The key structural features include a bromine atom at the 8-position, a chlorine atom at the 4-position, and a reactive chloromethyl group at the 2-position. This specific arrangement of substituents imparts a unique reactivity profile, making it a valuable precursor in organic synthesis.
The fundamental identifiers for this compound are cataloged in public chemical databases.[1]
Structural Representation
The two-dimensional structure of 8-Bromo-4-chloro-2-(chloromethyl)quinoline is depicted below.
Caption: Proposed Synthetic Workflow for 8-Bromo-4-chloro-2-(chloromethyl)quinoline.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromoacetanilide from 2-Bromoaniline
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoaniline in glacial acetic acid.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride dropwise to the cooled solution while stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 2-bromoacetanilide.
Causality: The acetylation of the amine is a crucial first step to provide the necessary precursor for the subsequent cyclization reaction. Acetic anhydride is a common and effective acetylating agent for anilines.
Step 2: Synthesis of 8-Bromo-2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
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In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF) and cool it to 0 °C in an ice-salt bath.
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Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent.
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To this reagent, add the 2-bromoacetanilide synthesized in the previous step in small portions.
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After the addition, heat the reaction mixture under reflux at 80-90 °C for 4-6 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
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Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude product.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 8-bromo-2-chloroquinoline-3-carbaldehyde. [2][3] Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds like acetanilides to form quinoline derivatives. [2]POCl₃ and DMF generate the electrophilic Vilsmeier reagent which drives the reaction.
Step 3: Reduction to (8-Bromo-2-chloroquinolin-3-yl)methanol
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Suspend the 8-bromo-2-chloroquinoline-3-carbaldehyde in methanol in a round-bottom flask.
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Cool the suspension in an ice bath.
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Add sodium borohydride (NaBH₄) in small portions with stirring.
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After the addition, continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the alcohol.
Causality: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of aldehydes to primary alcohols without affecting the chloro and bromo substituents on the aromatic ring.
Step 4: Chlorination to 8-Bromo-4-chloro-2-(chloromethyl)quinoline
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Dissolve the (8-bromo-2-chloroquinolin-3-yl)methanol in a suitable inert solvent like dichloromethane or chloroform.
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Cool the solution in an ice bath.
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Slowly add thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) dropwise.
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Stir the reaction mixture at room temperature for several hours.
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After completion, carefully pour the mixture into ice water and neutralize with a base (e.g., NaHCO₃ solution).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, 8-Bromo-4-chloro-2-(chloromethyl)quinoline.
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Purify the product by column chromatography if necessary.
Causality: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, leading to the desired product with the release of SO₂ and HCl as byproducts.
Reactivity and Applications in Drug Discovery
The synthetic utility of 8-Bromo-4-chloro-2-(chloromethyl)quinoline lies in the differential reactivity of its functional groups. The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution, making it an excellent electrophilic handle for introducing a wide variety of functionalities.
Caption: Reactivity of the Chloromethyl Group.
The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, found in a wide array of approved drugs, most notably antimalarials like chloroquine. [4]Derivatives of quinoline exhibit a broad spectrum of biological activities including antimicrobial, anticancer, antifungal, and anti-inflammatory properties. 8-Bromo-4-chloro-2-(chloromethyl)quinoline serves as a critical starting material for generating libraries of novel quinoline derivatives for high-throughput screening. For instance, reaction with sodium azide produces an azido intermediate, which can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to link the quinoline core to other molecular fragments, creating complex hybrid molecules. [4]Such derivatives have shown promise as potent anti-tubercular and antifungal agents. [4]
Safety and Handling
Conclusion
8-Bromo-4-chloro-2-(chloromethyl)quinoline is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure, predictable reactivity, and the established biological significance of the quinoline scaffold make it a valuable tool for medicinal chemists. The synthetic pathways outlined in this guide, based on established chemical principles, provide a robust framework for its preparation and subsequent elaboration into novel and potentially therapeutic compounds.
References
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PubChemLite. 8-bromo-4-chloro-2-(chloromethyl)quinoline. Available from: [Link].
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International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. 2021-12-26. Available from: [Link].
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International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. 2016-12-02. Available from: [Link].
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SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available from: [Link].
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link].
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PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link].
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MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Available from: [Link].
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ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. 2016-09-12. Available from: [Link].
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YouTube. Bromo pattern in Mass Spectrometry. 2023-12-03. Available from: [Link].
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Doc Brown's Chemistry. The infrared spectrum of 1-bromo-2-chloroethane. Available from: [Link].
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